molecular formula C11H13BrN2 B1341107 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 904813-48-5

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B1341107
CAS No.: 904813-48-5
M. Wt: 253.14 g/mol
InChI Key: IPHJVOCATFFPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, one method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the substitution of the bromine atom can lead to the formation of various substituted imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug discovery, the compound may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and chemical properties. Similar compounds include other substituted imidazo[1,2-a]pyridines, such as:

These compounds share some structural similarities but differ in their specific substitution patterns and chemical reactivity, making this compound a unique and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-2-tert-butylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJVOCATFFPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587653
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-48-5
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.